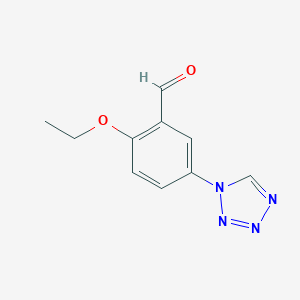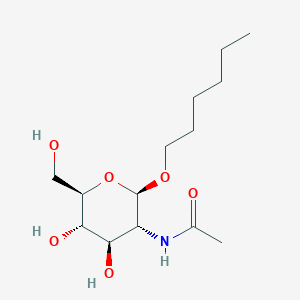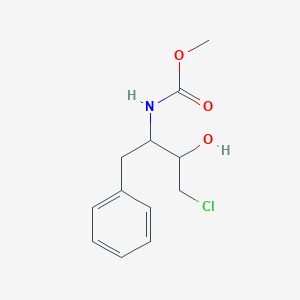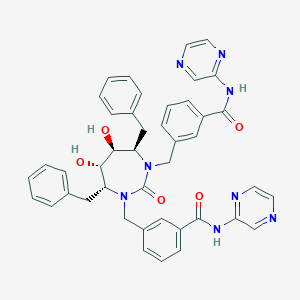
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde, also known as ETB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities. ETB has been shown to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects.
Wirkmechanismus
The exact mechanism of action of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that it is relatively easy to synthesize and has a high yield. This makes it a potential candidate for large-scale production. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde also exhibits a range of interesting properties, including anti-inflammatory, antioxidant, and anti-tumor effects, which make it a promising candidate for scientific research.
One of the limitations of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its potential applications. Additionally, the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde have not been fully evaluated, which limits its potential use in clinical settings.
List of
Zukünftige Richtungen
1. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-cancer drugs.
2. Evaluate the safety and toxicity of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in animal models.
3. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of neurodegenerative diseases.
4. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of cardiovascular disease.
5. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of inflammatory bowel disease.
6. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of diabetes.
7. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of skin diseases.
8. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the treatment of infectious diseases.
9. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new anti-inflammatory drugs.
10. Investigate the potential use of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde in the development of new antioxidants.
Synthesemethoden
The synthesis of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde involves the reaction of 2-ethoxybenzaldehyde with sodium azide and copper (I) iodide in acetonitrile. This reaction results in the formation of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde as a yellow solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde is in the field of cancer research. Studies have shown that 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde exhibits anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde has also been shown to exhibit anti-inflammatory and antioxidant effects. Inflammation and oxidative stress are two of the most common factors that contribute to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-Ethoxy-5-(1H-tetrazol-1-yl)benzaldehyde may have the potential to prevent or treat these diseases by reducing inflammation and oxidative stress.
Eigenschaften
CAS-Nummer |
168267-12-7 |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-ethoxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10-4-3-9(5-8(10)6-15)14-7-11-12-13-14/h3-7H,2H2,1H3 |
InChI-Schlüssel |
PVPHLBRYORUEBF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)C=O |
Synonyme |
Benzaldehyde, 2-ethoxy-5-(1H-tetrazol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)




![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)



